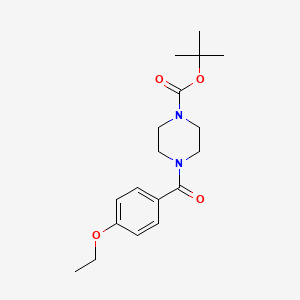

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-5-23-15-8-6-14(7-9-15)16(21)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOUTKMUZPFILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethoxybenzoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The piperazine ring can mimic the structure of neurotransmitters, potentially affecting receptor binding and signal transduction pathways. The ethoxybenzoyl group may also contribute to its biological activity by interacting with specific enzymes or proteins.

Comparison with Similar Compounds

Structural and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound provides moderate electron-donating effects, enhancing stability while maintaining reactivity for nucleophilic substitutions . The cyano group in compound 5 offers strong electron-withdrawing effects, favoring interactions with electron-rich enzyme active sites (e.g., kinases).

Steric and Lipophilic Effects :

Functional Group Reactivity :

Stability and Pharmacokinetic Considerations

- Metabolic Stability: Compounds with trifluoromethyl (9) or cyano (5) groups exhibit prolonged half-lives due to resistance to cytochrome P450-mediated oxidation.

- Solubility: The sulfonyl (4) and amino (compound 1 in ) groups improve aqueous solubility, critical for oral bioavailability. Conversely, ferrocene (3r) and trifluoromethyl (9) groups increase lipophilicity, favoring CNS penetration.

- Degradation Risks: Compounds with nitro groups (33) are prone to reduction under acidic conditions, while esters (e.g., tert-butyl 4-(4-ethoxycarbonylphenoxy)piperidine-1-carboxylate ) may hydrolyze in gastric fluid.

Biological Activity

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in antibacterial and anticorrosive applications. This article explores the compound's biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has a molecular formula of and features a piperazine ring substituted with a tert-butyl group and an ethoxybenzoyl moiety. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds derived from piperazine. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .

| Compound | Target Bacteria | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | MRSA, VREfm | 0.78 - 3.125 | Strong |

| Vancomycin | MRSA | 1 - 4 | Standard |

| Linezolid | VREfm | 2 - 8 | Standard |

The studies indicate that compounds with similar structural features may exhibit potent bactericidal properties against both susceptible and resistant strains of bacteria.

Anticorrosive Properties

In addition to its antibacterial activity, this compound has been investigated for its anticorrosive properties. A study focused on the electrochemical behavior of related compounds in corrosive media demonstrated significant inhibition efficiency—up to 91.5% at 25 ppm concentration in hydrochloric acid solutions . This property suggests potential applications in materials science, particularly in protecting metals from corrosion.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the piperazine ring plays a critical role in binding to bacterial targets or metal surfaces, facilitating its antibacterial or anticorrosive actions.

Case Study 1: Antibacterial Efficacy

A recent laboratory study evaluated the efficacy of a series of piperazine derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against MRSA and other Gram-positive bacteria, reinforcing the potential application of these compounds in combating antibiotic resistance.

Case Study 2: Corrosion Inhibition

In another investigation, the compound was tested as a corrosion inhibitor for carbon steel in acidic environments. The study employed electrochemical techniques to assess the performance of the compound under varying concentrations and temperatures, concluding that higher concentrations led to improved inhibition efficiency due to stronger adsorption on the metal surface.

Q & A

Q. What are common synthetic routes for tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate?

The synthesis typically involves coupling a piperazine derivative with a substituted benzoyl chloride. For example, reacting tert-butyl piperazine-1-carboxylate with 4-ethoxybenzoyl chloride in the presence of a base like potassium carbonate in 1,4-dioxane at elevated temperatures (110°C) yields the target compound. Reaction monitoring via TLC or LCMS ensures completion, followed by purification via silica gel chromatography .

Q. What spectroscopic techniques confirm the structure of this compound?

Key characterization methods include:

- 1H/13C NMR : Assigns protons and carbons in the piperazine ring, ethoxybenzoyl group, and tert-butyl moiety. For example, the tert-butyl group shows a singlet at ~1.49 ppm in 1H NMR .

- FT-IR : Confirms carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ for the carbamate and benzoyl groups .

- Mass spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]+ or [M+Na]+) for molecular weight validation .

Q. How is purity assessed during synthesis?

Purity is evaluated via HPLC or UPLC with UV detection (e.g., 254 nm). Retention times and peak integration are compared against reference standards. For example, a purity of >99% was achieved using hexane:ethyl acetate gradients in chromatography .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For instance, SCXRD of analogous tert-butyl piperazine derivatives revealed C–H···O and N–H···O hydrogen bonds stabilizing crystal packing. Hirshfeld surface analysis further quantifies intermolecular interactions .

Q. What strategies optimize reaction yields in nucleophilic substitution steps?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents like DMF or 1,4-dioxane enhance nucleophilicity .

- Temperature control : Prolonged heating (12–24 h) at 110°C ensures complete substitution .

- Catalyst use : Bases like NaH or K2CO3 facilitate deprotonation and accelerate reactions . Yields up to 88.7% have been reported under these conditions .

Q. How does density functional theory (DFT) complement experimental data for this compound?

DFT calculations (e.g., B3LYP/6-31G**) predict molecular geometry, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO gaps). For example, DFT-derived bond lengths in tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate matched SCXRD data within 0.02 Å, validating computational models .

Q. What role does this compound play in enzyme inhibition studies?

Derivatives of tert-butyl piperazine-1-carboxylate act as prolyl-hydroxylase inhibitors (e.g., HIF-PH inhibitors) by mimicking 2-oxoglutarate binding. Biological assays (IC50 measurements) and docking studies with enzyme active sites (e.g., using AutoDock Vina) guide structure-activity relationship (SAR) optimization .

Q. How to address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability). Mitigation strategies include:

- Dose-response curves : Ensure activity is concentration-dependent .

- Positive controls : Compare with established inhibitors (e.g., ciprofloxacin for antibacterial assays) .

- Replicate experiments : Perform triplicate measurements to confirm reproducibility .

Methodological Guidance

Q. How to design a scalable synthesis protocol for analogs?

- Stepwise functionalization : Introduce substituents sequentially (e.g., bromination before piperazine coupling) to avoid side reactions .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the piperazine nitrogen during reactions .

- Automated purification : Flash chromatography systems with UV-triggered fraction collection improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.